molecular formula C8H8ClN3O B8372927 4-Guanidinobenzoyl chloride CAS No. 60131-35-3

4-Guanidinobenzoyl chloride

Katalognummer: B8372927
CAS-Nummer: 60131-35-3
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: TVLJCWVAFSBZEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

p-Guanidinobenzoic acid+Thionyl chloride4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{p-Guanidinobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.

Major Products:

    Substituted Guanidine Derivatives: Formed through nucleophilic substitution.

    p-Guanidinobenzoic Acid: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

    p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.

    Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.

    N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .

Eigenschaften

CAS-Nummer

60131-35-3

Molekularformel

C8H8ClN3O

Molekulargewicht

197.62 g/mol

IUPAC-Name

4-(hydrazinylmethylideneamino)benzoyl chloride

InChI

InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12)

InChI-Schlüssel

TVLJCWVAFSBZEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)Cl)N=CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.